2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide is a chemical compound with a complex structure that includes a chloro group, a pyridine ring, and a methylsulfonylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methylsulfonylphenol with 2-chloropyridine under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-2-yl]methyl]propanamide
- 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-4-yl]methyl]propanamide
Uniqueness
2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(17)15(20)19-10-12-5-4-8-18-16(12)23-13-6-3-7-14(9-13)24(2,21)22/h3-9,11H,10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHDJVFAKVXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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